molecular formula C9H9N3 B15359920 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile

Cat. No.: B15359920
M. Wt: 159.19 g/mol
InChI Key: OSWXBLAFWOMUQJ-UHFFFAOYSA-N
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Description

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclopropane ring attached to a pyridazinyl group with a methyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile typically involves the reaction of 5-methylpyridazin-3-amine with cyclopropanecarbonitrile under specific conditions. The reaction can be carried out using a suitable catalyst, such as palladium on carbon (Pd/C), and a hydrogenation process to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile has found applications in several scientific research areas:

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

1-(5-Methylpyridazin-3-yl)cyclopropanecarbonitrile can be compared to other similar compounds, such as 1-(pyridin-3-yl)cyclopropanecarbonitrile and 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanecarbonitrile. While these compounds share structural similarities, this compound is unique due to its methyl substituent, which can influence its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(Pyridin-3-yl)cyclopropanecarbonitrile

  • 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanecarbonitrile

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1-(5-methylpyridazin-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H9N3/c1-7-4-8(12-11-5-7)9(6-10)2-3-9/h4-5H,2-3H2,1H3

InChI Key

OSWXBLAFWOMUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)C2(CC2)C#N

Origin of Product

United States

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